2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine
CAS No.:
Cat. No.: VC15801077
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15ClN2O |
|---|---|
| Molecular Weight | 298.8 g/mol |
| IUPAC Name | 8-chloro-3-ethyl-2-phenylmethoxy-1,7-naphthyridine |
| Standard InChI | InChI=1S/C17H15ClN2O/c1-2-13-10-14-8-9-19-16(18)15(14)20-17(13)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
| Standard InChI Key | QHJNKANCLWIWEQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=C2C(=C1)C=CN=C2Cl)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine belongs to the naphthyridine family, a class of bicyclic aromatic compounds containing two fused pyridine rings. The compound’s IUPAC name, 8-chloro-3-ethyl-2-phenylmethoxy-1,7-naphthyridine, reflects its substitution pattern:
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Chloro at position 8
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Ethyl at position 3
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Benzyloxy at position 2
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClN₂O |
| Molecular Weight | 298.8 g/mol |
| SMILES | CCC1=C(N=C2C(=C1)C=CN=C2Cl)OCC3=CC=CC=C3 |
| InChIKey | QHJNKANCLWIWEQ-UHFFFAOYSA-N |
The benzyloxy group introduces steric bulk and lipophilicity, while the chloro and ethyl substituents modulate electronic properties and solubility.
Synthesis and Structural Elucidation
Analytical Characterization
Structural confirmation typically employs:
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Nuclear Magnetic Resonance (NMR): To verify substituent positions.
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High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.
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X-ray Crystallography: For absolute configuration determination (data unavailable for this specific compound).
Biological Activity and Mechanism
Antiproliferative Effects
In vitro studies on similar compounds demonstrate nanomolar IC₅₀ values against cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas . Although direct data for this compound is lacking, its structural similarity suggests potential efficacy in disrupting cell cycle progression via kinase modulation.
Pharmacological Applications
Oncology
The compound’s kinase inhibitory profile aligns with therapeutic strategies for proliferative disorders. For instance:
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Akt inhibition induces apoptosis in PTEN-deficient tumors.
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PDK-1 blockade suppresses the PI3K/Akt/mTOR pathway, a hallmark of oncogenic signaling .
Autoimmune Diseases
Naphthyridines may also modulate immune responses. Patent data suggests analogues mitigate autoimmune inflammation by targeting PKA and S6K, which regulate cytokine production .
Challenges and Future Directions
Pharmacokinetic Optimization
While the benzyloxy group enhances lipophilicity, it may reduce aqueous solubility, necessitating prodrug strategies or formulation advancements.
Target Selectivity
Off-target effects on related kinases (e.g., PKC isoforms) require evaluation to minimize toxicity.
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